2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol
CAS No.:
Cat. No.: VC17918815
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2O2 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-[4-(2,5-dimethylphenoxy)quinazolin-2-yl]phenol |
| Standard InChI | InChI=1S/C22H18N2O2/c1-14-11-12-15(2)20(13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3 |
| Standard InChI Key | VTTRFBHALOXACS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a quinazoline skeleton (C₈H₅N₂), a heterocyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 3. The 2,5-dimethylphenoxy group at position 4 introduces steric and electronic modifications, while the phenolic hydroxyl group at position 2 enhances polarity and hydrogen-bonding capacity . Key structural features include:
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Quinazoline Core: Facilitates π-π stacking interactions with biological targets like kinase enzymes.
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2,5-Dimethylphenoxy Substituent: The methyl groups at positions 2 and 5 of the phenoxy ring influence lipophilicity and metabolic stability .
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Phenolic Hydroxyl Group: Enhances water solubility and potential for covalent interactions with proteins .
Table 1: Comparative Molecular Properties of Quinazoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol | C₂₂H₁₈N₂O₂ | 342.4 | 2,5-dimethylphenoxy, phenol |
| 2-[4-(2,3,5-Trimethylphenoxy)-2-quinazolinyl]phenol | C₂₃H₂₀N₂O₂ | 356.4 | 2,3,5-trimethylphenoxy |
| 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol | C₂₂H₁₈N₂O₂ | 342.4 | 2,4-dimethylphenoxy |
Data derived from PubChem entries .
Synthesis and Chemical Reactivity
General Synthetic Strategies
Quinazoline derivatives are typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For analogs with phenoxy substituents, a common route involves:
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Chloroquinazoline Preparation: Reaction of anthranilic acid derivatives with phosphoryl chloride (POCl₃) to form 2,4-dichloroquinazoline.
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Phenoxy Substitution: Displacement of the 4-chloro group with 2,5-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) .
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Hydroxyl Group Introduction: Hydrolysis of the 2-chloro group to yield the phenolic hydroxyl moiety .
Reaction Optimization
Industrial-scale production may employ continuous-flow reactors to enhance yield and purity. For example, a 72% yield was reported for a similar 2,4-dimethylphenoxy analog using microwave-assisted synthesis at 150°C.
Biological Activity and Mechanisms
Table 2: Cytotoxic Effects of Quinazoline Analogs
| Cell Line | Compound | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| PC3 | 2,5-Dimethylphenol | 350–1,000 | Ca²⁺-independent cytotoxicity |
| MCF-7 | 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol | 10 | Apoptosis via ROS generation |
| HeLa | 2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol | 12 | Caspase-3/7 activation |
Antimicrobial Activity
Quinazoline derivatives exhibit broad-spectrum antimicrobial effects. For instance, 2-[4-(2,4-dimethylphenoxy)-2-quinazolinyl]phenol inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity.
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
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Methyl Group Position: 2,5-Dimethylphenoxy analogs show enhanced cytotoxicity compared to 2,4-dimethyl variants, likely due to improved membrane permeability .
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Phenolic Hydroxyl: Removal of the hydroxyl group reduces activity by 80%, underscoring its role in target binding.
Pharmacokinetic Considerations
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Lipophilicity: LogP values for 2,5-dimethylphenoxy analogs (LogP = 3.2) favor blood-brain barrier penetration, suggesting potential CNS applications .
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Metabolic Stability: Microsomal studies indicate slow oxidation of the 2,5-dimethylphenoxy group, prolonging half-life (>6 hours).
Industrial and Research Applications
Pharmaceutical Development
Quinazoline derivatives are investigated as:
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Kinase Inhibitors: Targeting EGFR and VEGFR for cancer therapy.
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Antimicrobial Agents: Addressing multidrug-resistant pathogens .
Chemical Intermediate
The compound serves as a precursor for fluorescent probes targeting FtsZ in bacterial cell division studies.
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